N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide
Description
The compound N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide features a pyrazole-pyrrole hybrid core linked to a benzenesulfonohydrazide moiety. Pyrazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities . The sulfonohydrazide group is a key pharmacophore in carbonic anhydrase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
N'-(benzenesulfonyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c26-19(22-23-29(27,28)17-11-5-2-6-12-17)18-15-21-25(16-9-3-1-4-10-16)20(18)24-13-7-8-14-24/h1-15,23H,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNNNMCEDRBBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NNS(=O)(=O)C3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N’-(benzenesulfonyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide are the Enoyl-ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes. These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively, making them attractive targets for antimicrobial agents.
Mode of Action
This compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP reductase enzymes
Biochemical Pathways
The compound affects the fatty acid synthesis and folate metabolism pathways in bacteria. By inhibiting the Enoyl-ACP Reductase and DHFR enzymes, it disrupts these pathways, leading to impaired bacterial growth and survival.
Pharmacokinetics
Similar compounds have been shown to exhibit appreciable action against their target enzymes, suggesting that they may have suitable pharmacokinetic properties
Result of Action
The majority of the synthesized molecules, including N’-(benzenesulfonyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide, exhibited appreciable action against DHFR and Enoyl ACP reductase enzymes. Some of the synthesized compounds also showed strong antibacterial and antitubercular properties.
Biological Activity
N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide, with CAS number 477709-83-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in cancer therapy.
Chemical Structure and Properties
The compound has the molecular formula C20H17N5O3S and a molecular weight of 407.45 g/mol. Its structural features include a pyrazole ring, which is known for its diverse biological activities. The presence of the benzenesulfonohydrazide moiety further enhances its potential as a bioactive molecule.
Structural Formula
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles demonstrated effectiveness against various bacterial strains including E. coli, P. mirabilis, S. aureus, and fungal strains like A. niger and C. albicans .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 10g | P. mirabilis | 15 | 62.5 |
| 10q | S. aureus | 18 | 31.25 |
| 10o | A. niger | 20 | 31.25 |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, a property commonly associated with pyrazole derivatives. Studies have indicated that similar compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Cancer Therapeutics
The role of pyrazole compounds in cancer therapy has been explored extensively. Their ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in various studies. For example, certain derivatives have shown promise in targeting specific pathways involved in cancer cell proliferation .
Case Study 1: Antimicrobial Efficacy Evaluation
In a controlled study, several pyrazole derivatives were evaluated for their antimicrobial efficacy using the well diffusion method against both Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the pyrazole ring significantly influenced the antimicrobial activity.
Case Study 2: In Vivo Anti-inflammatory Assessment
A recent investigation involved administering selected pyrazole derivatives to animal models to assess their anti-inflammatory effects. Results showed a marked reduction in inflammation markers compared to control groups, suggesting therapeutic potential in inflammatory conditions.
Scientific Research Applications
N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline is a pyridopyrimidine compound with diverse applications in scientific research. It has the molecular formula and a molecular weight of 282.3403 .
Scientific Research Applications
N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline is employed across various scientific disciplines:
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology This compound is studied for its potential as a bioactive agent, specifically for its antimicrobial and anticancer properties.
- Medicine Researches investigate its therapeutic potential in treating various diseases.
- Industry It is utilized in developing new materials or as a catalyst in chemical reactions.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
The specific products formed in these reactions depend on the conditions and reagents used. For instance, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole-Pyrrole Derivatives
(a) N-[N-[[1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl]glycyl]-L-alanine derivatives (Compounds 18–19, )
- Structural Similarity : Shares the 1-phenyl-5-(pyrrolyl)pyrazole backbone.
- Functional Differences: Incorporates a glycyl-alanine ethyl ester/carboxylic acid chain instead of benzenesulfonohydrazide.
- Bioactivity : Demonstrated efficacy as antibiotic adjuvants against colistin- and carbapenem-resistant Acinetobacter baumannii, suggesting the pyrazole-pyrrole core enhances membrane permeability or efflux pump inhibition .
(b) (E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine ()
- Structural Features : A methyl substituent at position 3 of the pyrazole and a hydroxylamine group.
- Crystal Data : Asymmetric unit contains two molecules with distinct dihedral angles (42.69° vs. 54.49° for phenyl-pyrrole orientations), influencing hydrogen-bonding networks (O—H···N) and lattice stability .
- Synthesis : Prepared via condensation of aldehyde intermediates with hydroxylamine hydrochloride .
Benzenesulfonohydrazide Derivatives
(a) N′-[(4-Nitrophenyl)methylidene]benzenesulfonohydrazide ()
- Structural Contrast : Replaces the pyrazole-pyrrole unit with a nitrobenzylidene group.
- Synthesis: Condensation of p-nitrobenzaldehyde with benzenesulfonohydrazide in ethanol .
(b) N'-({2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide ()
- Heterocyclic Variation : Thiazole replaces the pyrrole-pyrazole system.
- Functional Impact: Thiazoles are known for antimicrobial activity; the trifluoromethyl group may improve lipophilicity and target binding .
Oxadiazole and Carbothioamide Analogs
(a) 2-(Methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole ()
- Structural Divergence: Oxadiazole ring replaces the sulfonohydrazide group.
- Molecular weight (323.4 g/mol) is lower than the target compound, suggesting differences in solubility .
(b) Pyrazole-1-carbothioamide Derivatives ()
Comparative Data Table
Q & A
Q. What synthetic methodologies are recommended for preparing N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide?
- Methodological Answer : The synthesis typically involves a multi-step process:
Core Pyrazole Formation : Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives to form the 1-phenylpyrazole scaffold .
Carbonylation : Introduction of the carbonyl group at the pyrazole C4 position using reagents like DMF-DMA (dimethylformamide dimethyl acetal) .
Hydrazide Coupling : Reacting the carbonyl intermediate with benzenesulfonohydrazide under reflux conditions, often employing acetic anhydride or POCl₃ as cyclizing agents .
Key Considerations: Optimize reaction temperature (e.g., 120°C for POCl₃-mediated cyclization) and stoichiometry to avoid side products like over-oxidized derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) functional groups .
- ¹H/¹³C NMR : Resolves substituent patterns on the pyrazole and benzene rings. For example, the pyrrole proton environment appears as distinct multiplets at δ 6.1–6.6 ppm .
- Mass Spectrometry (ESI+) : Confirms molecular weight (e.g., m/z ~450–500 range) and fragmentation patterns .
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallography data (e.g., bond-length discrepancies) be resolved for this compound?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and hydrogen-bonding constraints .
- Validation Tools : Cross-check with PLATON or Mercury to validate geometric parameters (e.g., pyrazole ring planarity, torsional angles) against similar sulfonohydrazide derivatives .
- Case Example : For analogous benzenesulfonohydrazides, bond-length deviations >0.02 Å require re-examination of data collection (e.g., crystal twinning or radiation damage) .
Q. What experimental design principles apply when evaluating its biological activity (e.g., anticonvulsant or antioxidant potential)?
- Methodological Answer :
- In Vitro Assays :
- Anticonvulsant : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents, with ED₅₀ comparisons to standard drugs like phenytoin .
- Antioxidant : DPPH radical scavenging assays, correlating IC₅₀ values with electron-donating substituents (e.g., para-nitro groups reduce activity) .
- Dose-Response Analysis : Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
Q. How can computational methods enhance structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like GABA receptors or cyclooxygenase-2. For example, the sulfonohydrazide moiety may interact with catalytic lysine residues via hydrogen bonding .
- ADMET Prediction : Use SwissADME to assess logP (lipophilicity) and BBB permeability, critical for CNS-targeted analogs .
Data Contradiction Analysis
Q. How to address inconsistencies in NMR data between synthetic batches?
- Methodological Answer :
- Root Cause :
Solvent Artifacts : DMSO-d₆ may cause peak broadening; validate in CDCl₃ or D₂O .
Tautomerism : The pyrazole-pyrrole system may exhibit keto-enol tautomerism, altering proton chemical shifts. Use variable-temperature NMR to confirm .
- Resolution :
- Spiking experiments with authentic samples.
- 2D NMR (COSY, HSQC) to assign ambiguous signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
